molecular formula C18H22FNO5S B2760666 4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide CAS No. 1796950-33-8

4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Cat. No.: B2760666
CAS No.: 1796950-33-8
M. Wt: 383.43
InChI Key: YHRVRLKWPBZLEN-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including ethoxy, fluoro, methoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-3-fluorobenzenesulfonyl chloride and 2-methoxy-2-(3-methoxyphenyl)ethylamine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Potential use in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide exerts its effects depends on its interaction with biological targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro and methoxy groups can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-fluoro-N-(2-methoxyethyl)benzenesulfonamide
  • 4-ethoxy-3-fluoro-N-(2-methoxy-2-phenylethyl)benzenesulfonamide
  • 4-ethoxy-3-fluoro-N-(2-methoxy-2-(4-methoxyphenyl)ethyl)benzenesulfonamide

Uniqueness

4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of multiple methoxy groups can influence its solubility and reactivity, while the fluoro group can enhance its stability and binding interactions in biological systems.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO5S/c1-4-25-17-9-8-15(11-16(17)19)26(21,22)20-12-18(24-3)13-6-5-7-14(10-13)23-2/h5-11,18,20H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRVRLKWPBZLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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